Toroko base II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

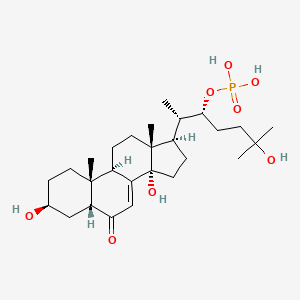

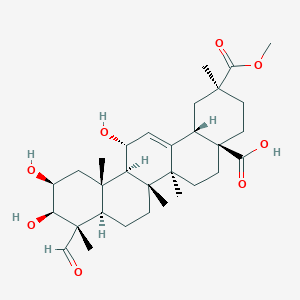

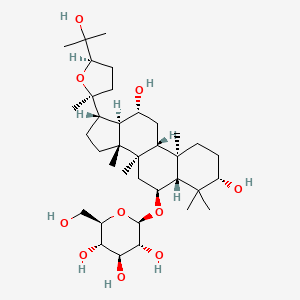

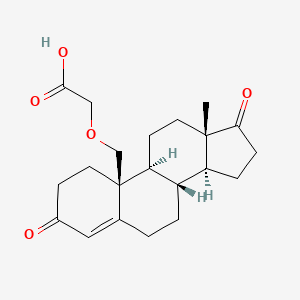

Chasmanine is a diterpene alkaloid with formula C25H41NO6 that is isolated from several Aconitum species. It has a role as an antifeedant and a plant metabolite. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a tertiary amino compound and a diol. It derives from a hydride of an aconitane.

Scientific Research Applications

Advanced Diagnostic Technologies

The development of advanced diagnostic technologies is a key application of Toroko Base II. Research by Ahmadivand et al. (2021) in "Biosensors & Bioelectronics" highlights the use of toroidal metasurface technology in creating sensitive sensors for detecting low-molecular weight biomolecules, such as the SARS-CoV-2 virus protein. This technology facilitates rapid and precise screening in healthcare and clinical diagnostics.

Nanoscience and Nanotechnology

In the realm of nanoscience and nanotechnology, Toroko Base II contributes significantly to the understanding and development of novel materials. For instance, Öğüt et al. (2012) in "Nano Letters" discuss the discovery of toroidal modes in metal rings, which have potential applications in telecommunications and medicine due to their unique electromagnetic properties.

Plasma Physics and Engineering

Toroko Base II also finds applications in plasma physics and engineering. For example, Fukumoto et al. (2004) in "Fusion Engineering and Design" explore the characteristics of a modified compact toroid injector for the JFT-2M tokamak facility, enhancing the understanding of plasma behavior in nuclear fusion research.

Quantum Physics

In the field of quantum physics, the study of quantum toroidal structures is advanced through Toroko Base II. Feigin et al. (2012) in "Journal of Algebra" provide insights into the representations of quantum toroidal gl n, contributing to the theoretical framework necessary for quantum computing and information processing.

Molecular and Material Sciences

Toroko Base II also plays a role in molecular and material sciences. For instance, Conwell & Hud (2004) in "Biochemistry" investigate how divalent cations affect the size of DNA toroids when condensed by multivalent cations, shedding light on the molecular interactions critical for genetic and nanotechnological applications.

Optics and Photonics

In optics and photonics, Toroko Base II contributes to the development of novel optical materials and technologies. Smalyukh et al. (2010) in "Nature Materials" describe the creation and switching of triple-twist torons in anisotropic fluids, demonstrating new ways of structuring photonic architectures in soft materials.

properties

Molecular Formula |

C25H41NO6 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |

InChI Key |

DBODJJZRZFZBBD-RIVIBFSZSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)

![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)